5-Oxaspiro[3.5]nonan-8-yl methanesulfonate
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate contains a total of 31 bonds. There are 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 four-membered ring(s), 1 six-membered ring(s), 1 ether(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .Physical And Chemical Properties Analysis
The molecular weight of 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate is 220.29 . It is a liquid at room temperature .Scientific Research Applications
Spiroketal Synthesis
5-Oxaspiro[3.5]nonan-8-yl methanesulfonate is utilized in the efficient synthesis of 5,5-spiroketal structures. The process involves the synthesis of 1,6-dioxaspiro[4.4]nonane derivatives from 2-(sulfonimidoylmethylene)tetrahydrofurans. This methodology has been successfully applied to synthesize chalcogran, a beetle pheromone (Sridharan et al., 2011).
Oxidation Reactions
The compound has relevance in studies exploring the oxidation reactions of methanesulfinic acid, which includes the formation of the methanesulfonyl radical. This research is significant in understanding the chemical pathways and products in various oxidation processes (Flyunt et al., 2001).
Renewable Energy Applications
In the field of renewable energy, research focuses on poly(oxymethylene) dimethyl ether fuel synthesis. Here, methanesulfonic acid, a compound related to 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate, is used as a catalyst for anhydrous synthesis of OME, highlighting its importance in the development of alternative diesel fuels (Klokić et al., 2020).
Synthesis of β-Lactones
5-Oxaspiro[3.5]nonan-8-yl methanesulfonate is also involved in the synthesis of β-lactones. This synthesis process is significant for creating various chemical compounds used in further research and applications (Wedler & Schick, 2003).
Pharmaceutical Research
In pharmaceutical research, methanesulfonic acid salts of various compounds, including carbamazepine, are synthesized and characterized. These studies provide valuable insights into the properties of these compounds, which can be used for developing new pharmaceuticals (Eberlin et al., 2013).
Safety And Hazards
The safety information for 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
5-oxaspiro[3.5]nonan-8-yl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-14(10,11)13-8-3-6-12-9(7-8)4-2-5-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPRXHRNZZNZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[3.5]nonan-8-yl methanesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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